molecular formula C17H26N4OS B2567898 N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477304-57-7

N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2567898
CAS No.: 477304-57-7
M. Wt: 334.48
InChI Key: GPJAIRHINWXWHN-UHFFFAOYSA-N
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Description

N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that combines the structural features of adamantane and triazole. The adamantane moiety is known for its rigid, diamond-like structure, which imparts stability and unique physical properties to the compound. The triazole ring, on the other hand, is a versatile heterocycle commonly found in pharmaceuticals and agrochemicals due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the triazole ring, which can be synthesized by reacting 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions . This reaction results in the nucleophilic substitution of the cyano group by the triazol-3-amine residue.

The adamantane moiety is then introduced through a coupling reaction, where the triazole intermediate is reacted with an adamantane derivative, such as adamantane-1-carboxylic acid, under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the triazole ring.

Scientific Research Applications

N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The adamantane moiety contributes to the compound’s stability and ability to penetrate biological membranes, enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Shares the triazole ring but differs in the attached groups.

    Adamantane derivatives: Compounds like amantadine and rimantadine, which also feature the adamantane structure but with different functional groups.

Uniqueness

N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to the combination of the adamantane and triazole moieties, which confer both stability and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4OS/c1-3-21-14(19-20-16(21)23-2)10-18-15(22)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,3-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJAIRHINWXWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)CNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816532
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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